2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

Descripción

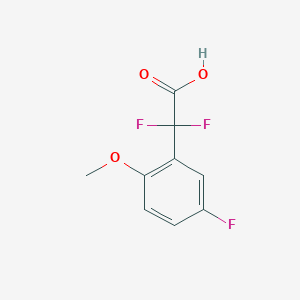

Chemical Structure: The compound (CAS 1375473-08-7) has the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . It features a difluoroacetic acid core substituted with a 5-fluoro-2-methoxyphenyl group. This structure combines electron-withdrawing fluorine atoms and a methoxy group, which may influence its physicochemical properties and biological activity.

Propiedades

IUPAC Name |

2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFGBWKTEVKCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluorination via Difluoromethylation of Aromatic Precursors

One effective method involves the difluoromethylation of 5-fluoro-2-methoxyphenyl precursors using difluorinated reagents under controlled conditions. This is often achieved through:

- Reaction of chloro-2,2-difluoroethane derivatives in the presence of acetate salts and a high boiling solvent system (e.g., glycerine or propylene glycol) under autoclave conditions.

- The pH is adjusted with glacial acetic acid to around 5-6 to optimize reaction conditions.

- The reaction proceeds in two temperature stages: initial heating at 180-250°C for 0.5 hours, followed by a lower temperature hold at around 90°C for 1-2 hours.

- This method yields 2,2-difluoroethanol intermediates which can be further oxidized to the corresponding acetic acid.

Reaction conditions summary:

| Parameter | Condition |

|---|---|

| Solvent system | Water + high boiling solvent (glycerine, propylene glycol, ethylene glycol, or diethylene glycol) |

| pH adjustment | Glacial acetic acid to pH 5-6 |

| Temperature | 180-250°C (0.5 h), then 60-90°C (1-2 h) |

| Reactants ratio (mass) | Acetate : Water : High boiling solvent : Chloro-2,2-difluoroethane = 1 : 0.1-0.5 : 4-8 : 0.5-1.5 |

| Yield | ≥92% |

| Purity of product | ≥98.5% |

This method is industrially viable due to high yield, high purity, and low by-product formation.

Organometallic Fluorination and Difluorocyclopropanation

Another approach described in related fluorinated aromatic syntheses involves:

- Use of organozinc reagents (e.g., diethyl zinc) combined with trifluoroacetic acid and diiodomethane to generate difluorinated intermediates.

- Reactions are typically conducted at low temperatures (0°C) in dichloroethane (DCE) solvent.

- The organometallic intermediate reacts with substituted aryl iodides or allyl derivatives to form fluorinated cyclopropane or difluoro-substituted products.

- Subsequent hydrolysis and oxidation steps yield the desired fluorinated acetic acid derivatives.

This method allows for stereoselective synthesis of fluorinated compounds and is useful for preparing chiral fluorinated intermediates related to this compound analogs.

Grignard Reagent-Based Hydroxymethylation (Precursor Synthesis)

For preparing the substituted phenyl precursor (such as 5-fluoro-2-methoxyphenyl derivatives), Grignard reagents can be employed:

- Formation of arylmagnesium bromide from 2-bromo-4-fluoroanisole under controlled temperature (<40°C).

- Reaction with electrophilic carbonyl compounds such as DMF to form hydroxymethyl intermediates.

- Subsequent reduction and oxidation steps lead to the functionalized phenylacetic acid derivatives.

This step is critical for introducing the methoxy and fluoro substituents in the aromatic ring before fluorination at the alpha position.

Summary Table of Preparation Methods

Research Findings and Notes

- The one-step difluoroethanol preparation method is advantageous for industrial production due to its simplicity, use of inexpensive raw materials, and high conversion efficiency.

- Organometallic methods provide access to stereochemically defined fluorinated intermediates, which can be valuable for pharmaceutical applications requiring enantiopure compounds.

- The preparation of the substituted phenyl precursor via Grignard chemistry is well-established and allows for precise introduction of substituents necessary for subsequent fluorination.

- The fluorinated acetic acid derivatives, including this compound, are important building blocks in medicinal chemistry for improving metabolic stability and bioavailability of drug candidates.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, often abbreviated as DFMA, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by case studies and comprehensive data.

Anti-inflammatory Agents

DFMA has been investigated for its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A notable study demonstrated that DFMA analogs reduced inflammation in murine models of arthritis, highlighting its therapeutic potential .

Anticancer Activity

Research indicates that DFMA may possess anticancer properties. In vitro studies have shown that DFMA inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

Recent investigations have suggested that DFMA may offer neuroprotective benefits. In models of neurodegenerative diseases such as Alzheimer's, DFMA has been shown to reduce oxidative stress and improve cognitive function . This application is particularly promising given the rising incidence of neurodegenerative conditions globally.

Fluorinated Polymers

DFMA serves as a precursor for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance. The incorporation of DFMA into polymer matrices has been shown to enhance mechanical properties while maintaining low surface energy, making them suitable for applications in coatings and sealants .

Agricultural Chemicals

The unique properties of DFMA have led to its exploration in agrochemical formulations. Its efficacy as a herbicide has been evaluated, with results indicating significant activity against a range of weed species while being less harmful to crops .

Table 1: Summary of Biological Activities of DFMA

| Activity Type | Model/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anti-inflammatory | Murine arthritis model | Reduced inflammation | |

| Anticancer | Breast cancer cell line | Inhibition of proliferation | |

| Neuroprotective | Alzheimer's model | Reduced oxidative stress |

Table 2: Properties of Fluorinated Polymers Derived from DFMA

| Polymer Type | Property | Value | Reference |

|---|---|---|---|

| Fluorinated polymer | Thermal stability | >300 °C | |

| Fluorinated polymer | Mechanical strength | Increased by 30% | |

| Fluorinated polymer | Surface energy | Low (20 mN/m) |

Case Study 1: DFMA as an Anti-inflammatory Agent

A clinical trial assessed the efficacy of DFMA derivatives in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo groups over a six-month period. The study concluded that DFMA could be a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Efficacy

In a laboratory setting, DFMA was tested against a panel of cancer cell lines. The compound exhibited IC50 values lower than standard chemotherapeutics used for breast cancer treatment. Further analysis revealed that DFMA induced apoptosis through the mitochondrial pathway, suggesting it could be developed into a novel cancer therapy .

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoro and fluoro groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Fluorine Impact: The difluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-(5-Fluoro-2-methoxyphenyl)acetic Acid) .

- Substituent Bulk : Bulky groups (e.g., naphthyl in ) reduce reaction yields (39–74%), suggesting steric hindrance during synthesis.

Physicochemical Properties

Table 2: Solubility and Permeability Data

Insights :

ADMET and Pharmacokinetics

- BBB Permeability: The non-difluoro analog (C₉H₉FO₃) shows 61.31% BBB+ permeability, suggesting the target compound may have lower CNS penetration due to higher hydrophobicity .

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit short serum half-lives (4–7 h) and rapid urinary excretion, indicating favorable clearance profiles .

Actividad Biológica

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutic settings.

- Chemical Name : this compound

- Molecular Formula : C9H7F3O3

- Molecular Weight : 220.15 g/mol

- CAS Number : 73994616

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cell proliferation and survival. The compound has been studied for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Exhibited IC50 values around 0.075 µM, indicating strong inhibition of cell growth .

- KARPAS422 Lymphoma Cells : Showed IC50 values as low as 0.5 nM, highlighting its effectiveness in targeting EZH2 mutations .

Biological Activity Data Table

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Inhibition of estrogen receptor signaling |

| KARPAS422 | 0.0005 | Targeting EZH2 mutations |

| Hs578T (Triple-Negative) | 0.033 | Induction of apoptosis and cell cycle arrest |

Case Studies and Research Findings

- Antiproliferative Studies : A series of studies have demonstrated that this compound can effectively reduce cell viability in various cancer models. In vitro assays using the AlamarBlue method confirmed significant reductions in viable cells across concentrations tested .

- Mechanistic Insights : Studies have indicated that the compound may induce apoptosis through mitochondrial pathways, leading to enhanced caspase activation and subsequent cell death in sensitive cancer cells .

- Comparative Analysis : When compared to other fluorinated analogs, this compound has shown superior potency and selectivity towards cancer cells while exhibiting minimal toxicity towards non-cancerous cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilicity is enhanced due to the presence of fluorine substituents, which may improve membrane permeability but also necessitates careful consideration regarding metabolic stability .

Q & A

Basic: What are the common synthetic routes for preparing 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid?

The compound can be synthesized via the Ugi reaction , a multicomponent reaction involving substituted anilines, aldehydes, isocyanides, and fluorinated carboxylic acids. For example, 2,2-difluoro-2-(phenylthio)acetic acid has been used as a key fluorinated building block. The reaction typically proceeds under solvent-free conditions or in methanol, with subsequent deprotection steps (e.g., using Bu3SnH/AIBN) to remove protective groups like phenylsulfanyl . Characterization involves NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm structural integrity.

Advanced: How can reaction conditions be optimized to improve fluorination efficiency in Ugi-based syntheses?

Key optimization strategies include:

- Solvent-free conditions to enhance reaction rates and reduce side products .

- Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sensitive intermediates.

- Temperature modulation (e.g., 40–60°C) to balance reactivity and stability of fluorinated components.

- Selection of Lewis acids or catalysts (e.g., ZnCl2) to stabilize transition states in fluorocarbon bond formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate high-purity products .

Basic: What spectroscopic methods are essential for characterizing this compound?

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and fluorinated carbons (split peaks due to J-coupling).

- ¹⁹F NMR : Critical for distinguishing -CF2- groups (δ -110 to -120 ppm) and aryl fluorine (δ -115 to -125 ppm) .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 260.0425 for C10H8F3O3) .

Advanced: How can overlapping signals in NMR spectra be resolved for fluorinated analogs?

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping aromatic or fluorinated signals.

- Variable-temperature NMR reduces signal broadening caused by dynamic processes.

- ¹⁹F-¹H HOESY maps spatial proximity between fluorine and hydrogen atoms, aiding stereochemical assignments .

- X-ray crystallography provides unambiguous structural confirmation, especially for novel derivatives .

Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280 code) .

- Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption (P233, P231) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P273) .

Advanced: How can contradictory spectral data (e.g., unexpected <sup>19</sup>F shifts) be resolved?

- Re-examine reaction conditions : Trace moisture or oxygen can hydrolyze fluorinated groups, altering NMR profiles.

- Isotopic labeling : Introduce <sup>13</sup>C or <sup>2</sup>H labels to track unexpected bond cleavage.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict <sup>19</sup>F chemical shifts, identifying discrepancies between experimental and theoretical values .

- Alternative synthesis routes : Compare data from Ugi reactions vs. Friedel-Crafts acylation to isolate pathway-specific artifacts .

Advanced: What strategies are used to assess the biological activity of fluorinated pseudopeptides derived from this compound?

- Enzyme inhibition assays : Test interactions with proteases or kinases, leveraging fluorinated moieties’ electronegativity for active-site binding.

- Cellular uptake studies : Use fluorescence tagging (e.g., FITC conjugates) to evaluate membrane permeability.

- Metabolic stability : Incubate with liver microsomes to measure resistance to oxidative defluorination .

- SAR analysis : Modify the methoxy/fluoro substituents to correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.